molecular formula C17H21N3O4S2 B2664506 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 303127-34-6

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2664506
CAS No.: 303127-34-6
M. Wt: 395.49
InChI Key: AEBBEYFAZIZFSB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a synthetic organic compound that features a thiazole ring and a benzamide moiety. Compounds with these structural motifs are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and benzamide derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation and Methylation: Introduction of the acetyl and methyl groups on the thiazole ring can be done using acetyl chloride and methyl iodide, respectively.

    Formation of the Benzamide Moiety: The benzamide part can be synthesized by reacting 4-aminobenzoyl chloride with diethylamine.

    Coupling Reaction: Finally, the thiazole and benzamide fragments can be coupled together using suitable coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Substituted thiazole or benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide would depend on its specific biological target. Generally, compounds with thiazole and benzamide structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide: Lacks the acetyl group.

    N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(methylsulfamoyl)benzamide: Has a methyl group instead of diethyl on the sulfonamide.

    N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)aniline: Aniline instead of benzamide.

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-5-20(6-2)26(23,24)14-9-7-13(8-10-14)16(22)19-17-18-11(3)15(25-17)12(4)21/h7-10H,5-6H2,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBBEYFAZIZFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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